1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O.2ClH/c8-7(9,10)13-6-5-12-3-1-11-2-4-12;;/h11H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZBVWJOFTCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909320-19-9 | |
| Record name | 1-[2-(trifluoromethoxy)ethyl]piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with trifluoromethanol under basic conditions. The key step includes the formation of the trifluoromethoxy group, which is achieved through the reaction of trifluoromethanol with a suitable base, followed by the addition of the piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations:
- Lipophilicity : Bulky aromatic substituents (e.g., benzhydryl in buclizine) enhance lipophilicity, favoring CNS activity, whereas the target’s -O-CF₃ group balances polarity and lipid solubility .
Dopaminergic Activity
- GBR 12909 : A selective dopamine reuptake inhibitor, increasing extracellular dopamine in the nucleus accumbens to 400% of basal levels. Its 3-phenylpropyl group enhances transporter binding .
- I-893: Alters dopamine and norepinephrine turnover without causing long-term depletion, suggesting a reversible mechanism .
Antihistaminic Activity
Pharmacokinetic Considerations
- Metabolic Stability: Fluorinated groups (e.g., -CF₃, -F) generally resist oxidative metabolism. The target’s trifluoromethoxy group may offer longer half-life than non-fluorinated analogs but shorter than bis(fluorophenyl) derivatives like GBR 12909 .
- Tissue Distribution : The target’s moderate lipophilicity suggests balanced peripheral and CNS distribution, contrasting with highly lipophilic compounds like buclizine (primarily peripheral) or GBR 12909 (CNS-targeted) .
Biological Activity
1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₄Cl₂F₃N
- Molecular Weight : 232.12 g/mol
- CAS Number : 1909320-19-9
The biological activity of this compound primarily involves its interaction with various biological targets, leading to significant effects on pathogen viability.
Target Organisms
- Leishmania aethiopica : A protozoan parasite responsible for leishmaniasis.
- Plasmodium berghei : A rodent malaria model organism.
Mode of Action
The compound exhibits its effects through:
- Molecular Docking : Facilitating binding to specific targets in pathogens.
- Inhibition of Key Metabolic Enzymes : Disrupting essential cellular processes critical for pathogen survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Target Organism | Effectiveness |
|---|---|---|
| Antileishmanial | Leishmania aethiopica | Significant reduction in viability |
| Antimalarial | Plasmodium berghei | Significant reduction in viability |
| Antimicrobial | Various bacteria | Potential antibacterial properties |
Antileishmanial Activity
A study demonstrated that treatment with this compound led to a marked decrease in parasite load in infected macrophages. The compound exhibited an IC50 value indicative of potent activity against Leishmania aethiopica, suggesting its potential as a therapeutic agent for leishmaniasis.
Antimalarial Activity
Research evaluating the effects of this compound on Plasmodium berghei-infected mice showed that treated subjects had significantly lower parasitemia compared to controls. This suggests its potential as an effective antimalarial agent.
Antimicrobial Properties
In vitro studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values were not consistently reported across studies, indicating variability in effectiveness.
Biochemical Pathways
The interactions of this compound with biological targets involve several biochemical pathways:
- Disruption of Cellular Processes : The compound interferes with critical metabolic pathways in target pathogens.
- Formation of Reactive Metabolites : Potentially leading to oxidative stress within the pathogen cells.
Q & A
Basic Research Questions
Q. What coupling reagents are effective for synthesizing 1-[2-(Trifluoromethoxy)ethyl]piperazine derivatives?
- Methodological Answer : Piperazine derivatives are often synthesized using carbodiimide-based coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with activators such as 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reaction efficiency. These reagents facilitate amide bond formation between carboxyl groups and piperazine amines, as demonstrated in peptide derivatization studies .
Q. How can researchers confirm the structural integrity of 1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride?
- Methodological Answer : Analytical techniques include:
- Melting Point Analysis : Compare observed melting points (e.g., 231–235°C for structurally similar piperazine salts) with literature values .
- Spectroscopy : Use H/C NMR to verify substituent positions and trifluoromethoxy group integration.
- Mass Spectrometry : Confirm molecular weight (e.g., theoretical vs. observed m/z) .
Q. What purification methods are suitable for isolating this compound?
- Methodological Answer : Precipitation in acetone is effective for isolating hydrochloride salts, as shown in the synthesis of perylene-functionalized piperazine derivatives. Recrystallization from ethanol or dichloromethane/ether mixtures can further improve purity .
Advanced Research Questions
Q. How does the trifluoromethoxyethyl group influence receptor binding in pharmacological studies?
- Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can be evaluated via:
- Structure-Activity Relationship (SAR) : Compare binding affinity (e.g., IC) of analogs with/without the substituent using radioligand assays (e.g., σ-1 receptor studies) .
- Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) to assess steric/electronic effects .
Q. What strategies address stereochemical inconsistencies in piperazine dihydrochloride synthesis?
- Methodological Answer :
- Chiral Resolution : Use tert-butoxycarbonyl (Boc) protection during synthesis to control stereochemistry, followed by acidic deprotection (e.g., HCl in dioxane) .
- Diastereomer Separation : Employ column chromatography with silica gel and polar solvents (e.g., methanol/chloroform gradients) .
Q. How can researchers resolve contradictions in solubility data during in vitro assays?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers with surfactants (e.g., Tween-80) to identify optimal dissolution conditions.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous media to adjust concentration thresholds .
Q. What analytical workflows validate batch-to-batch consistency in industrial research?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to monitor purity (>97%) .
- Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .
Data Contradiction Analysis
Q. Why might in vivo efficacy studies yield variable results for structurally similar piperazine derivatives?
- Methodological Answer : Variability may arise from:
- Metabolic Differences : Use LC-MS/MS to quantify active metabolites in plasma and correlate with efficacy.
- Blood-Brain Barrier Penetration : Assess logP values and perform PET imaging with radiolabeled analogs to evaluate CNS bioavailability .
Q. How do reaction conditions impact the stability of the trifluoromethoxyethyl moiety?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under varying pH and humidity.
- Reaction Optimization : Avoid strong bases or prolonged heating (>100°C) to prevent hydrolysis of the trifluoromethoxy group .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
